molecular formula C12H10ClN3O3S2 B11010668 3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide

3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide

Cat. No.: B11010668
M. Wt: 343.8 g/mol
InChI Key: CSAZHDHVWMTJDR-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the nitro group and the chlorophenylsulfanyl group. The final step involves the formation of the propanamide moiety. Reaction conditions often include the use of solvents like acetone and catalysts such as sodium hydroxide . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its antimicrobial properties make it a candidate for studying bacterial and fungal infections.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis in microbial cells, leading to their death. In cancer cells, it may interfere with signaling pathways that regulate cell growth and division .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

Compared to these compounds, 3-[(4-chlorophenyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H10ClN3O3S2

Molecular Weight

343.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C12H10ClN3O3S2/c13-8-1-3-9(4-2-8)20-6-5-10(17)15-12-14-7-11(21-12)16(18)19/h1-4,7H,5-6H2,(H,14,15,17)

InChI Key

CSAZHDHVWMTJDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl

Origin of Product

United States

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